BenchChemオンラインストアへようこそ!

2-((4-Aminopentyl)(ethyl)amino)ethanol

continuous-flow chemistry API manufacturing process intensification

2-((4-Aminopentyl)(ethyl)amino)ethanol (CAS 69559-11-1), also referred to as hydroxynovaldiamine or 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentylamine, is a chiral 1,4-pentanediamine derivative bearing a primary amine at C-2 and a tertiary N-ethyl-N-(2-hydroxyethyl)amino group at C-5. With molecular formula C₉H₂₂N₂O and a molecular weight of 174.28 g·mol⁻¹, it is a colourless to pale-yellow liquid (boiling point 263.6 °C at 760 mmHg; density 0.935–0.937 g·cm⁻³).

Molecular Formula C9H22N2O
Molecular Weight 174.28 g/mol
CAS No. 69559-11-1
Cat. No. B151410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Aminopentyl)(ethyl)amino)ethanol
CAS69559-11-1
Synonyms2-[(4-Aminopentyl)ethylamino]-ethanol;  (±)-2-[(4-Aminopentyl)ethylamino]ethanol;  5-[N-Ethyl-N-(2-hydroxyethyl)amino]-2-aminopentane;  N-Ethyl-N-(2-hydroxyethyl)-4-aminopentylamine
Molecular FormulaC9H22N2O
Molecular Weight174.28 g/mol
Structural Identifiers
SMILESCCN(CCCC(C)N)CCO
InChIInChI=1S/C9H22N2O/c1-3-11(7-8-12)6-4-5-9(2)10/h9,12H,3-8,10H2,1-2H3
InChIKeyXUVXSSOPXQRCGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((4-Aminopentyl)(ethyl)amino)ethanol (CAS 69559-11-1): Procurement-Grade Overview of the Hydroxychloroquine Side-Chain Intermediate


2-((4-Aminopentyl)(ethyl)amino)ethanol (CAS 69559-11-1), also referred to as hydroxynovaldiamine or 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentylamine, is a chiral 1,4-pentanediamine derivative bearing a primary amine at C-2 and a tertiary N-ethyl-N-(2-hydroxyethyl)amino group at C-5 [1]. With molecular formula C₉H₂₂N₂O and a molecular weight of 174.28 g·mol⁻¹, it is a colourless to pale-yellow liquid (boiling point 263.6 °C at 760 mmHg; density 0.935–0.937 g·cm⁻³) . The compound is the essential side-chain building block for the antimalarial and immunomodulatory drug hydroxychloroquine (HCQ) and is classified under EINECS 274-039-9 with a harmonised notification as harmful to aquatic life with long-lasting effects [2].

Why 2-((4-Aminopentyl)(ethyl)amino)ethanol Cannot Be Replaced by Novoldiamine or Ketone Analogs in Hydroxychloroquine Synthesis


Generic substitution with the closely related diamine novoldiamine (2-amino-5-(diethylamino)pentane) or the upstream ketone intermediate 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one (CAS 74509-79-8) is not feasible for hydroxychloroquine production. Novoldiamine lacks the terminal N-(2-hydroxyethyl) group required for the final condensation with 4,7-dichloroquinoline to yield HCQ; it yields chloroquine instead [1]. The ketone intermediate requires an additional reductive amination step (ketone → oxime → primary amine) that adds process complexity, cost, and yield loss, whereas the target compound presents the free primary amine ready for direct SNAr coupling [2]. Furthermore, commercial batch routes relying on the chloro-ketone starting material (5-chloro-2-pentanone) require protection–deprotection sequences that the iodo-analogue continuous-flow route eliminates, making the compound's availability in high purity a critical procurement decision factor [2].

Quantitative Differentiation Evidence: 2-((4-Aminopentyl)(ethyl)amino)ethanol Versus Closest Analogs and Alternative Routes


Continuous-Flow Synthesis Yields 52% Overall Improvement Over Commercial Batch Process

The Beilstein 2018 continuous-flow synthesis of HCQ, in which 2-((4-aminopentyl)(ethyl)amino)ethanol (compound 12) is the penultimate intermediate, achieved a 52% overall yield improvement compared with the standard commercial batch process. The telescoped continuous process delivered compound 12 in 68% isolated yield from 5-iodopentan-2-one (10) and 2-(ethylamino)ethan-1-ol (7), versus the commercial batch route that employs a protection–deprotection strategy on the chloro-analogue 5-chloro-2-pentanone (3) [1][2]. The reductive amination of oxime 11 to compound 12 alone proceeded with near-quantitative conversion across a broad concentration range in a continuous stirred tank reactor (CSTR) with Raney-nickel catalyst at 80 °C and 10 bar H₂ [1].

continuous-flow chemistry API manufacturing process intensification

Iodo-Analogue Route Eliminates Protection–Deprotection Steps Required by Chloro-Analogue Starting Material

In the commercial batch route (Scheme 1a), the chloro-ketone starting material 5-chloro-2-pentanone (3) requires carbonyl protection prior to amine displacement and subsequent deprotection, adding two synthetic steps and associated yield losses. The continuous-flow route employs the iodo-analogue 5-iodopentan-2-one (10), generated in a single decarboxylative ring-opening of α-acetylbutyrolactone (8) with hydroiodic acid (89% isolated yield at 55% HI, 1.0 mL·min⁻¹, tR = 5 min), which reacts directly and cleanly with amine 7 to give intermediate 6 in >80% yield without any protecting-group manipulation [1]. This eliminates the multi-transition-metal catalyst system required in the Li co-workers' improved batch route (Scheme 1b) that attempts direct SN2 displacement on the chloro-substrate [1].

synthetic route efficiency protecting-group-free synthesis cost of goods

High Purity (≥99.0%) with Quantified Individual Impurity Limits Enables Direct API-Grade Coupling

Commercial specifications for 2-((4-aminopentyl)(ethyl)amino)ethanol include an assay of ≥99.0% with individual impurity limits of ≤0.5% for 2-ethoxyethanolamine, ≤0.5% for 4-aminopentanol, ≤0.5% for N-ethyldiethanolamine, ≤0.3% for other major impurities, and ≤0.5% water, with identity confirmed by GC retention time matching . In contrast, the upstream ketone intermediate 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one (CAS 74509-79-8) is typically supplied at 97% purity and requires further transformation . The Chinese patent CN109280029A demonstrated that using this side-chain intermediate with ≥99.0% purity directly yields hydroxychloroquine sulfate with HPLC purity ≥99.6% and maximum single impurity ≤0.1% [1].

pharmaceutical intermediate quality impurity profiling GC purity specification

Enantiomeric Forms Enable Chiral Hydroxychloroquine Synthesis with Differential Cardiac Safety Profiles

2-((4-Aminopentyl)(ethyl)amino)ethanol is a racemic mixture at the C-4 position of the pentyl chain. The individual enantiomers—(R)-(−)-2-(4-aminopentyl(ethyl)amino)ethanol (CAS 159346-86-8) and (S)-(+)-2-(4-aminopentyl(ethyl)amino)ethanol (CAS 155204-10-7)—are both commercially available and have been used to prepare optically pure (R)- and (S)-hydroxychloroquine [1]. Patent CN111803501B demonstrated that chiral chloroquine and hydroxychloroquine exhibit reduced cardiotoxicity compared to the racemate by selectively targeting the coronavirus 3CL hydrolase (Mpro), making the availability of enantiopure side-chain intermediates a critical procurement specification for next-generation HCQ analogs . Novoldiamine, in contrast, is achiral at the corresponding position and cannot provide this stereochemical diversification.

chiral resolution enantiomeric purity cardiotoxicity mitigation

N-(2-Hydroxyethyl) Substituent Confers Superior Aqueous Solubility and Formulation Flexibility Versus N,N-Diethyl Analog (Novoldiamine)

The target compound incorporates a terminal N-(2-hydroxyethyl) group (calculated logP ≈ 0.2; topological polar surface area 49.5 Ų) capable of hydrogen-bond donation and acceptance [1]. Novoldiamine (2-amino-5-(diethylamino)pentane, CAS 140-80-7), which bears an N,N-diethyl terminus lacking the hydroxyl group, has a higher calculated logP and no hydrogen-bond donor capability from its tertiary amine . The hydroxyl group is reported to confer good water solubility and hydrogen-bond formation in aqueous media, facilitating direct aqueous-phase reaction conditions and simplifying work-up procedures . The HCQ derived from this intermediate consequently possesses improved solubility and pharmacokinetic properties compared to chloroquine derived from novoldiamine.

aqueous solubility drug formulation logP modulation

Procurement-Driven Application Scenarios for 2-((4-Aminopentyl)(ethyl)amino)ethanol (CAS 69559-11-1)


Large-Scale Continuous-Flow Hydroxychloroquine API Manufacturing

Pharmaceutical manufacturers implementing continuous-flow HCQ production benefit directly from this intermediate. The Beilstein 2018 continuous process achieved a 52% overall yield improvement over the commercial batch route by eliminating protecting groups and telescoping the synthesis through compound 12 [1]. Procuring this compound in multi-hundred-kilogram quantities from suppliers aligned with the iodo-analogue route (avoiding chloro-ketone protection–deprotection chemistry) maximises step economy and minimises process mass intensity. The compound's free primary amine enables direct condensation with 4,7-dichloroquinoline under K₂CO₃/Et₃N in ethanol at 125 °C, achieving 88% conversion (78% isolated yield) to HCQ in under 6 hours [1].

Chiral Hydroxychloroquine Development for Reduced Cardiotoxicity

Research groups and CDMOs developing enantiopure (R)- or (S)-hydroxychloroquine for improved cardiac safety profiles require access to the resolved enantiomers of this side chain. Patent CN111803501B established that chiral HCQ prepared from (R)- or (S)-2-((4-aminopentyl)(ethyl)amino)ethanol exhibits reduced cardiotoxicity via selective 3CL hydrolase targeting . Procurement specifications should include enantiomeric excess (≥98% ee) in addition to chemical purity, as the chiral integrity of the side chain directly determines the stereochemical purity of the final API.

High-Purity Intermediate for ANDA/Regulatory-Compliant Generic HCQ Production

Generic pharmaceutical manufacturers filing Abbreviated New Drug Applications (ANDAs) for hydroxychloroquine sulfate require the side-chain intermediate with tightly controlled impurity profiles. The ≥99.0% purity specification with individual impurity limits ≤0.5% for known process-related impurities (2-ethoxyethanolamine, 4-aminopentanol, N-ethyldiethanolamine) aligns with ICH Q3A requirements for late-stage intermediates. Patent CN109280029A demonstrated that intermediate of this quality directly yields HCQ sulfate with HPLC purity ≥99.6% and maximum single impurity ≤0.1% [2], meeting pharmacopoeial monograph specifications without additional purification.

Derivatisation Platform for 4-Aminoquinoline Analog Libraries in Antimalarial Drug Discovery

Medicinal chemistry groups synthesising focused libraries of 4-aminoquinoline antimalarials use this compound as a versatile scaffold for late-stage diversification. The simultaneous presence of a primary amine (for quinoline coupling) and a tertiary N-ethyl-N-hydroxyethyl amine (for further functionalisation) provides two orthogonal reactive handles [3]. The hydroxyethyl group can be elaborated via esterification, etherification, or oxidation, enabling rapid analog generation while maintaining the key 1,4-pentanediamine pharmacophoric spacing that is critical for heme-binding antimalarial activity. This dual-handle architecture is absent in novoldiamine, which offers only a single primary amine for derivatisation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-((4-Aminopentyl)(ethyl)amino)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.